molecular formula C8H16N2O2S B1465023 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1249024-78-9

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1465023
CAS No.: 1249024-78-9
M. Wt: 204.29 g/mol
InChI Key: WCTCMYLESNOTNP-UHFFFAOYSA-N
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Description

8-(Methylsulfonyl)-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound characterized by a unique structure that includes a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the use of organocatalysis, which has been applied to the synthesis of bicyclo[3.2.1]octane frameworks . This method typically involves the use of specific catalysts and reaction conditions to achieve the desired product with high selectivity and yield.

Another method involves the use of tandem reactions, such as the C-H oxidation/Oxa-[3,3]Cope rearrangement/Aldol cyclization . This approach allows for the efficient synthesis of the compound under controlled conditions, often involving the use of oxidants and Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of halogenated derivatives.

Scientific Research Applications

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTCMYLESNOTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696325
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249024-78-9
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
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8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
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8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
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Reactant of Route 6
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